2-Phenylpropane-1,1,1,3,3,3-D6

描述

Significance of Isotopic Labeling in Chemical Sciences

Isotopic labeling is a technique that involves the substitution of one or more atoms in a molecule with their isotopes. wikipedia.org This process creates a labeled compound, or isotopologue, that is chemically identical to its unlabeled counterpart but possesses a different mass. nih.gov This seemingly subtle change allows scientists to track the movement and transformation of molecules through complex chemical reactions or biological pathways. wikipedia.orgfiveable.me The technique is versatile and can be applied to investigate a wide array of phenomena, from protein synthesis and drug metabolism to environmental pollutant degradation.

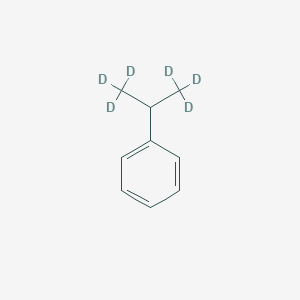

The use of isotopes provides a powerful tool for gaining detailed insights at the molecular level. fiveable.me Depending on the isotope used, detection can be achieved through various analytical methods. wikipedia.org For instance, stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are frequently detected by mass spectrometry, which distinguishes them by mass, or by nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgfiveable.me The compound 2-Phenylpropane-1,1,1,3,3,3-D6 is a specific example of a molecule labeled with a stable isotope, where six hydrogen atoms on the methyl groups of 2-phenylpropane (cumene) have been replaced with deuterium atoms. lgcstandards.comaablocks.com

Overview of Stable Isotopes in Mechanistic and Analytical Studies

Stable isotopes are indispensable tools in both mechanistic and analytical chemistry. wikipedia.org Their non-radioactive nature makes them particularly suitable for a wide range of studies. fiveable.me

In mechanistic studies, the replacement of an atom with its heavier isotope can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). fiveable.meunam.mx The C-D (carbon-deuterium) bond is stronger than the C-H (carbon-protium) bond, meaning it requires more energy to break. libretexts.org Consequently, if a C-H bond is broken in the rate-determining step of a reaction, substituting hydrogen with deuterium will slow the reaction down. fiveable.melibretexts.org Measuring the magnitude of this effect provides organic chemists with critical information about reaction mechanisms and transition states. princeton.edu

In analytical studies, deuterated compounds such as this compound serve as excellent internal standards for quantitative analysis, particularly in mass spectrometry. clearsynth.comaptochem.com An internal standard is a known quantity of a substance added to a sample to aid in the quantification of an analyte. aptochem.com Because a deuterated standard is chemically identical to the analyte, it behaves similarly during sample preparation, extraction, and chromatographic separation. aptochem.comtexilajournal.com However, its higher mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. aptochem.com This co-eluting, yet mass-differentiated, standard helps to correct for variations in sample handling and instrument response, thereby improving the accuracy and precision of the measurement. clearsynth.comtexilajournal.com

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Cumene-d6, Isopropylbenzene-d6 (dimethyl-d6), 1,1,1,3,3,3-hexadeuteriopropan-2-ylbenzene |

| CAS Number | 20201-29-0 lgcstandards.comaablocks.comalfa-chemistry.com |

| Molecular Formula | C₉H₆D₆ aablocks.comlocalpharmaguide.com |

| Molecular Weight | ~126.23 g/mol aablocks.comchemicalbook.com |

| Unlabeled CAS | 98-82-8 (Cumene) lgcstandards.com |

Historical Context of Deuterium Applications in Organic Chemistry

The story of deuterium's application in chemistry begins with its discovery in 1931 by American physical chemist Harold C. Urey and his collaborators, Ferdinand G. Brickwedde and George M. Murphy. britannica.com Urey theorized that a heavier isotope of hydrogen must exist and predicted it could be separated by distilling liquid hydrogen. britannica.comwikipedia.org By evaporating a large volume of liquid hydrogen, they successfully concentrated the heavier isotope and confirmed its existence via its atomic spectrum. columbia.edu For this discovery, Urey was awarded the Nobel Prize in Chemistry in 1934. wikipedia.orgnobelprize.org He later named the isotope "deuterium," from the Greek word for "second". osti.gov

Following its discovery, Gilbert N. Lewis prepared the first sample of pure "heavy water" (deuterium oxide, D₂O) in 1933. britannica.com The availability of deuterium and heavy water opened the door to new avenues of research. columbia.edu Early applications included its use as a moderator in nuclear reactions and as a tracer to study biochemical processes. osti.gov By the late 1930s, Urey and his associates had developed methods to separate the rarer stable isotopes of other elements like carbon, nitrogen, and oxygen, making them available for laboratory research. britannica.com This foundational work paved the way for the synthesis of a vast array of specifically labeled compounds, including complex molecules like this compound, which are now integral to modern organic, medicinal, and analytical chemistry. unam.mx

Structure

3D Structure

属性

分子式 |

C9H12 |

|---|---|

分子量 |

126.23 g/mol |

IUPAC 名称 |

1,1,1,3,3,3-hexadeuteriopropan-2-ylbenzene |

InChI |

InChI=1S/C9H12/c1-8(2)9-6-4-3-5-7-9/h3-8H,1-2H3/i1D3,2D3 |

InChI 键 |

RWGFKTVRMDUZSP-WFGJKAKNSA-N |

手性 SMILES |

[2H]C([2H])([2H])C(C1=CC=CC=C1)C([2H])([2H])[2H] |

规范 SMILES |

CC(C)C1=CC=CC=C1 |

产品来源 |

United States |

Synthetic Methodologies for 2 Phenylpropane 1,1,1,3,3,3 D6

Strategies for Deuterium (B1214612) Incorporation at Terminal Methyl Positions

The introduction of two deuterated methyl groups onto the propane (B168953) chain of 2-phenylpropane necessitates a synthetic approach that builds the carbon skeleton with already deuterated components or employs specific deuteration reactions on a suitable precursor.

Precursor Synthesis and Deuteration Routes

A primary strategy for the synthesis of 2-Phenylpropane-1,1,1,3,3,3-D6 involves the construction of a C9 skeleton using a deuterated C3 building block. A highly effective method utilizes the Grignard reaction, a classic carbon-carbon bond-forming reaction.

This approach commences with the reaction of a benzylmagnesium halide, such as benzylmagnesium bromide, with perdeuterated acetone (B3395972) (acetone-d6). The nucleophilic addition of the benzyl (B1604629) Grignard reagent to the carbonyl carbon of acetone-d6, followed by an aqueous workup, yields the tertiary alcohol, 2-phenylpropan-2-ol-1,1,1,3,3,3-d6. This intermediate contains the required phenyl group and the two terminal trideuteromethyl groups.

Reaction Scheme: Grignard Reaction for Precursor Synthesis

| Reactant 1 | Reactant 2 | Product |

| Benzylmagnesium Bromide | Acetone-d6 | 2-phenylpropan-2-ol-1,1,1,3,3,3-d6 |

Another plausible, though potentially more complex, route involves the Wittig reaction. This could be approached in two ways:

Reacting acetophenone (B1666503) with a deuterated phosphonium (B103445) ylide, such as methyl-d3-triphenylphosphonium iodide. This would yield 2-phenylpropene-1,1,1-d3. To obtain the desired hexadeuterated product, a subsequent deuteration of the other methyl group would be necessary, or the starting acetophenone would need to be deuterated at its methyl group.

A more direct Wittig approach would involve the reaction of benzyltriphenylphosphonium (B107652) bromide with acetone-d6. The resulting 2-phenylpropene-1,1,1,3,3,3-d6 would then be a direct precursor to the final product.

Reductive Deuteration Approaches

Following the synthesis of the deuterated alcohol precursor, 2-phenylpropan-2-ol-1,1,1,3,3,3-d6, the next step involves the removal of the hydroxyl group to form the final alkane. A common method to achieve this is through a two-step process of dehydration followed by reduction.

The acid-catalyzed dehydration of 2-phenylpropan-2-ol-1,1,1,3,3,3-d6 yields 2-phenylpropene-1,1,1,3,3,3-d6 (α-methylstyrene-d6). This elimination reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid.

The final step is the reduction of the double bond in 2-phenylpropene-1,1,1,3,3,3-d6. Catalytic hydrogenation is the most common and efficient method for this transformation. The reaction involves treating the alkene with hydrogen gas (H₂) in the presence of a metal catalyst. To preserve the deuterium labels, it is crucial to use protium (B1232500) gas (H₂) and not deuterium gas (D₂). The choice of catalyst is important to ensure efficient reduction without promoting isomerization or deuterium scrambling.

Catalysts for Hydrogenation of 2-Phenylpropene

| Catalyst | Description |

| Platinum(IV) oxide (PtO₂) | Adams' catalyst, effective for the hydrogenation of alkenes. |

| Palladium on carbon (Pd/C) | A widely used and efficient catalyst for the reduction of double bonds. |

| Raney Nickel | A finely divided nickel catalyst, also effective for alkene hydrogenation. |

The mechanism of catalytic hydrogenation involves the syn-addition of two hydrogen atoms across the double bond from the surface of the metal catalyst. wikipedia.org This process is generally clean and high-yielding, providing the desired this compound.

Deuterium Exchange Methods

Direct deuterium exchange on the terminal methyl groups of 2-phenylpropane is generally not a feasible strategy for achieving the desired isotopic labeling. Hydrogen-deuterium exchange reactions typically require the presence of an activating functional group to increase the acidity of the C-H bonds. The methyl protons in 2-phenylpropane are non-activated and thus not readily exchanged under standard acidic or basic conditions.

While methods exist for H/D exchange at benzylic positions, these are not selective for the terminal methyl groups and would primarily occur at the methine (C-H) position of the isopropyl group. Base-catalyzed exchange is effective for protons alpha to a carbonyl group, but this functionality is absent in the target molecule. Therefore, deuterium exchange methods are not a primary route for the synthesis of this compound, although they could potentially be employed on a suitable precursor molecule under specific conditions.

Advanced Synthetic Techniques for Selective Labeling

Beyond classical synthetic routes, advanced techniques involving metal catalysis and organometallic reagents offer potential pathways for the selective deuteration of organic molecules.

Catalytic Deuteration Approaches

Metal-catalyzed C-H activation has emerged as a powerful tool for the selective incorporation of deuterium. While direct and selective deuteration of the terminal methyl groups of cumene (B47948) has not been extensively reported, related systems have been successfully deuterated using this approach. For instance, ruthenium-catalyzed C-H activation has been used for the hydrogen isotope exchange of aromatic carbonyl compounds. Such methodologies could potentially be adapted for substrates with similar structural motifs.

Catalytic transfer hydrodeuteration is another emerging technique for the selective deuteration of alkenes. nih.gov This method uses a deuterium donor in the presence of a catalyst to deliver deuterium to a double bond. If applied to 2-phenylpropene, this could be a route to introduce deuterium, though for the synthesis of this compound, the deuterium is already incorporated in the precursor.

Organometallic Approaches in Deuterium Labeling

Organometallic reagents can be employed in various ways to achieve selective deuteration. The Grignard reaction described in section 2.1.1 is a prime example of using an organometallic reagent (benzylmagnesium bromide) to introduce a deuterated fragment (from acetone-d6) into a molecule.

Furthermore, organometallic complexes can be used as catalysts for deuterium labeling. For example, dicyclopentadienyltrihydridotantalum(V) has been used as a catalyst for the deuteration of benzene (B151609). libretexts.org While this specific example applies to an aromatic C-H bond, the principles of oxidative addition and reductive elimination that govern this catalytic cycle could potentially be applied to the C-H bonds of alkyl side chains on an aromatic ring with a suitably designed catalyst system. The development of new organometallic catalysts with high selectivity for specific C-H bonds remains an active area of research and may in the future provide a more direct route to compounds like this compound.

Green Chemistry Principles in Deuterated Synthesis

The synthesis of deuterated compounds, including this compound, is increasingly guided by the principles of green chemistry to enhance safety, sustainability, and efficiency. nih.gov These modern approaches aim to minimize environmental impact by reducing waste and energy consumption while avoiding hazardous materials. nih.govresearchgate.net

A cornerstone of green deuteration is the use of deuterium oxide (D₂O) as the deuterium source instead of the more hazardous and expensive deuterium gas (D₂). rsc.orgnih.gov D₂O is an environmentally benign, safe, and cost-effective reagent for various hydrogen-deuterium (H-D) exchange reactions. researchgate.netnih.gov Methodologies have been developed to use D₂O directly, sometimes eliminating the need for organic solvents entirely. nih.gov

Catalysis is central to green deuteration strategies. The use of recoverable and reusable heterogeneous catalysts, such as palladium on carbon (Pd/C), aligns with the principles of waste reduction and economic efficiency. nih.gov Furthermore, there is a growing interest in developing metal-free catalytic systems to avoid the use of precious or toxic metals. rsc.org

To minimize energy consumption, alternative energy sources are being employed. Photochemical methods that utilize visible light offer a mild and sustainable pathway for deuterium incorporation, which is particularly useful for the late-stage deuteration of complex molecules. rsc.orgrsc.org Microwave-assisted synthesis is another energy-efficient technique that can dramatically reduce reaction times for H-D exchange processes. nih.gov

The adoption of continuous flow chemistry represents a significant advancement in the safe and efficient synthesis of deuterated compounds. nih.gov Flow reactors, such as the H-Cube® system, can generate deuterium gas in-situ from the electrolysis of D₂O, thereby avoiding the risks associated with storing and handling high-pressure gas cylinders. thalesnano.com This technology allows for precise control over reaction parameters, leading to higher purity and yields. nih.govthalesnano.com

Table 1: Application of Green Chemistry Principles in Deuterated Synthesis

| Green Chemistry Principle | Application in Deuterated Synthesis | Source(s) |

|---|---|---|

| Atom Economy | Using D₂O as a direct deuterium source in H/D exchange reactions. | rsc.orgnih.govnih.gov |

| Safer Solvents & Auxiliaries | Performing reactions in D₂O without organic solvents. | nih.gov |

| Energy Efficiency | Employing visible light or microwave irradiation instead of thermal heating. | rsc.orgnih.govrsc.org |

| Catalysis | Utilizing recoverable heterogeneous catalysts (e.g., Pd/C) or metal-free systems. | rsc.orgnih.gov |

| Inherently Safer Chemistry | In-situ generation of D₂ gas in flow reactors to avoid storage. | thalesnano.com |

Isotopic Purity and Chemical Purity Assessment in Synthesis

The validation of a synthesized labeled compound like this compound requires a thorough assessment of both its isotopic and chemical purity. rsc.org Isotopic purity defines the extent of deuterium incorporation at the target positions, while chemical purity ensures the absence of unintended chemical byproducts. rsc.orgresearchgate.net

Quantification of Deuterium Enrichment

Determining the degree of deuterium enrichment is critical for confirming the success of the synthesis. nih.gov The two primary analytical techniques for this quantification are mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS) is a fundamental tool for this purpose. nih.gov High-resolution mass spectrometry (HRMS) is capable of distinguishing between molecules with very small mass differences, such as those between a deuterated compound and its less-deuterated or non-deuterated versions (isotopologues). nih.govresearchgate.net By analyzing the relative abundance of the ion signals corresponding to each isotopologue, a precise calculation of the isotopic purity can be achieved. nih.govnih.gov ESI-HRMS is noted for its speed, high sensitivity, and minimal sample requirement. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy offers complementary information, providing both quantitative data and confirmation of the deuterium's location within the molecule. rsc.orgrsc.org

Proton NMR (¹H NMR): The substitution of a proton with a deuterium atom results in the disappearance of the signal in the ¹H NMR spectrum. The reduction in the integral value of a specific proton signal, relative to an internal standard or a non-deuterated part of the molecule, can be used to estimate the extent of deuteration. sigmaaldrich.com This method can be less precise for compounds with very high levels of deuterium enrichment.

Deuterium NMR (²H NMR): This technique directly detects the deuterium nuclei, providing a spectrum where only the deuterated positions are visible. sigmaaldrich.comhuji.ac.il With proper experimental setup, ²H NMR can be used for the quantitative determination of deuterium content at different sites within the molecule. sigmaaldrich.comnih.gov

Table 2: Comparison of Analytical Techniques for Deuterium Enrichment Quantification

| Technique | Principle | Advantages | Disadvantages | Source(s) |

|---|---|---|---|---|

| Mass Spectrometry (MS) | Separates ions based on mass-to-charge ratio, allowing differentiation of isotopologues. | High sensitivity, speed, low sample consumption. | Provides limited structural information on the location of the label. | nih.govnih.govresearchgate.netresearchgate.net |

| NMR Spectroscopy | Detects nuclear spin transitions, providing detailed structural and quantitative data. | Confirms position of deuterium labels, can quantify enrichment. | Lower sensitivity than MS, longer acquisition times. | rsc.orgrsc.orgsigmaaldrich.comhuji.ac.ilnih.gov |

Impurity Profiling in Labeled Compounds

A comprehensive impurity profile is essential to guarantee the quality of isotopically labeled compounds for their intended applications. Impurities are generally classified into two categories.

Isotopic Impurities: These are molecules that have the same chemical formula but differ in their isotopic composition. rsc.org For a target D6 compound, this includes molecules with fewer deuterium atoms (D0 to D5) or, in some cases, over-deuterated species. acs.org These impurities typically result from incomplete reactions or side reactions like isotopic scrambling. acs.org

Chemical Impurities: These are structurally distinct molecules that can be introduced from starting materials, reagents, or formed through side reactions or degradation. In the synthesis of cumene, for instance, common byproducts include diisopropylbenzenes. researchgate.net

The gold standard for impurity profiling is the use of hyphenated analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) . rsc.orgalmacgroup.com This method first employs liquid chromatography to separate the main compound from its various impurities. The separated components then enter the mass spectrometer, which provides mass data for their identification and quantification. almacgroup.com NMR spectroscopy is also valuable for elucidating the structures of any significant impurities that are detected. rsc.orgrsc.org

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Phenylpropane-1,1,1,3,3,3-D6

NMR spectroscopy provides profound insights into the atomic-level structure of this compound, revealing information about the connectivity of atoms and the isotopic purity of the compound.

Deuterium (B1214612) NMR (²H-NMR) Spectral Analysis

Deuterium (²H or D) NMR spectroscopy is a direct method to observe the deuterium nuclei within a molecule. In the case of this compound, the ²H-NMR spectrum would exhibit a singlet corresponding to the six equivalent deuterium atoms of the two -CD₃ groups. The chemical shift of this signal provides information about the electronic environment of the deuterium atoms. The absence of other signals in the ²H-NMR spectrum confirms the specific and complete deuteration at the methyl positions.

Proton NMR (¹H NMR) Signal Interpretation in Deuterated Systems

In the ¹H NMR spectrum of this compound, the signals corresponding to the methyl protons are absent, which serves as primary evidence of successful deuteration. The spectrum is simplified, showing signals only for the aromatic protons of the phenyl group and the methine proton (-CH-). The aromatic protons typically appear as a multiplet in the range of 7.2-7.4 ppm, while the methine proton appears as a septet due to coupling with the six deuterium atoms of the adjacent methyl groups. The multiplicity of the methine proton signal follows the 2nI+1 rule, where n is the number of neighboring deuterium atoms (6) and I is the spin quantum number of deuterium (I=1), resulting in a theoretical 13-line multiplet, which often appears as a septet due to overlapping peaks.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis and Deuterium Isotope Effects

The ¹³C NMR spectrum of this compound provides a carbon fingerprint of the molecule. The presence of deuterium atoms induces observable isotope effects on the chemical shifts of the adjacent carbon atoms. nih.govrsc.org The carbon atoms of the deuterated methyl groups (-CD₃) will appear as a septet due to coupling with the three deuterium atoms (2nI+1 = 231 + 1 = 7). blogspot.com This coupling pattern is a definitive indicator of the C-D bonds. Furthermore, the chemical shifts of the methine carbon and the ipso-carbon of the phenyl ring will be slightly shifted upfield compared to the non-deuterated analogue, a phenomenon known as the deuterium isotope effect. nih.govrsc.org These shifts, though small, are measurable and provide further confirmation of deuteration. nih.govrsc.org

| Carbon Atom | Expected Chemical Shift (ppm) (vs. non-deuterated) | Multiplicity |

| -CD₃ | Shifted upfield | Septet |

| -CH- | Shifted upfield | Singlet |

| Aromatic C | Minor upfield shifts | Singlets/Doublets |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Advanced 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy), COSY (Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) can provide further structural details, although for a relatively simple and flexible molecule like this compound, their application is more for confirmation than for novel structural elucidation.

COSY: A ¹H-¹H COSY spectrum would show a correlation between the methine proton and the aromatic protons, confirming their spatial proximity.

HSQC: An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. In this case, it would show a cross-peak between the methine proton and the methine carbon, as well as correlations for the aromatic protons and their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically 2-3 bonds). It would show correlations from the methine proton to the ipso- and ortho-carbons of the phenyl ring, and to the deuterated methyl carbons.

NOESY: A NOESY experiment can reveal through-space interactions between protons. For this molecule, it could show correlations between the methine proton and the ortho protons of the phenyl ring, providing information about the preferred conformation of the isopropyl group relative to the aromatic ring.

Solvent Effects in NMR Spectroscopy

The choice of deuterated solvent for NMR analysis can influence the chemical shifts of the analyte's signals. quora.comunn.edu.ng Common solvents like dimethyl sulfoxide-d6 (DMSO-d6) and benzene-d6 (B120219) can interact with the solute, leading to changes in the electronic environment and thus the observed chemical shifts. quora.comunn.edu.ngfiveable.methieme-connect.comwikipedia.orgirisotope.com

DMSO-d6: Being a polar aprotic solvent, DMSO-d6 can engage in dipole-dipole interactions with the aromatic ring of this compound, potentially causing slight downfield shifts of the aromatic protons. fiveable.mewikipedia.orgirisotope.com The residual proton signal of DMSO-d5 appears as a quintet at approximately 2.50 ppm. wikipedia.orgresearchgate.net

Benzene-d6: This aromatic solvent can induce significant changes in chemical shifts due to its anisotropic magnetic field. Protons located above or below the plane of the benzene (B151609) ring will experience an upfield shift, while those in the plane will be shifted downfield. This "aromatic solvent-induced shift" (ASIS) can be used to probe the stereochemistry and conformation of the solute molecule. thieme-connect.com The residual proton signal in benzene-d6 appears as a singlet around 7.16 ppm. stackexchange.com

| Solvent | Residual ¹H Signal (ppm) | Potential Effect on Analyte Signals |

| DMSO-d6 | ~2.50 (quintet) | Minor shifts due to polarity. fiveable.mewikipedia.orgirisotope.com |

| Benzene-d6 | ~7.16 (singlet) | Significant shifts due to anisotropy (ASIS effect). thieme-connect.com |

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and are highly sensitive to changes in molecular structure, including isotopic substitution. arxiv.org

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The substitution of hydrogen with the heavier deuterium isotope results in a predictable shift of vibrational frequencies to lower wavenumbers. This isotopic shift is a key signature used to confirm deuteration.

In this compound, the most significant changes in the IR spectrum compared to its non-deuterated analog (Cumene) occur in the regions associated with C-H vibrations of the methyl groups. The C-D stretching vibrations are expected to appear in a distinct region, typically around 2100-2250 cm⁻¹, which is significantly lower than the C-H stretching region (approx. 2850-3000 cm⁻¹). Similarly, the C-D bending and rocking modes will also be shifted to lower frequencies. The vibrations associated with the phenyl ring C-H bonds would remain largely unchanged.

Table 3: Comparison of Expected IR Vibrational Frequencies

| Vibrational Mode | Non-Deuterated (Cumene) Approx. Wavenumber (cm⁻¹) | Deuterated (this compound) Approx. Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 | N/A |

| Aliphatic C-D Stretch | N/A | 2100-2250 |

| Aliphatic C-H Bend | 1370-1470 | N/A |

| Aliphatic C-D Bend | N/A | 950-1100 |

Raman spectroscopy provides information that is complementary to IR spectroscopy. arxiv.org It relies on the inelastic scattering of monochromatic light and is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. For this compound, Raman spectroscopy would also clearly show the isotopic shift.

The symmetric C-D stretching vibrations of the two -CD₃ groups would give rise to a strong signal in the Raman spectrum at a lower frequency compared to the C-H symmetric stretch in the non-deuterated molecule. Vibrations of the phenyl ring, such as the symmetric "ring-breathing" mode, would also be observable and could be subtly influenced by the increased mass of the substituent group. The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule, confirming the presence and location of the deuterium atoms.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT) for Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in modeling the behavior of molecules. DFT methods are widely used because they offer a favorable balance between computational cost and accuracy for a variety of molecular properties. aps.org These calculations can elucidate the electronic structure and predict spectroscopic data for isotopically labeled compounds like 2-Phenylpropane-1,1,1,3,3,3-D6.

DFT calculations are a cornerstone for predicting spectroscopic parameters, which is particularly useful for confirming structures and interpreting experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is a common and effective approach integrated with DFT to calculate nuclear magnetic resonance (NMR) shielding tensors, which are then converted into chemical shifts. nih.gov The accuracy of these predictions depends on the choice of the functional and basis set. nih.govresearchgate.net For this compound, theoretical calculations can predict the ¹³C NMR chemical shifts and the residual ¹H shifts. The replacement of hydrogen with deuterium (B1214612) significantly alters the ¹H NMR spectrum by removing signals, but it also induces small changes in the ¹³C chemical shifts, known as isotope effects, which can be computationally modeled.

Vibrational frequencies, which correspond to the infrared and Raman active modes of a molecule, can also be computed. These calculations typically involve determining the harmonic frequencies by diagonalizing the mass-weighted Hessian matrix of the molecule's potential energy surface. The substitution of protium (B1232500) (¹H) with the heavier deuterium (²H) isotope in the two methyl groups of 2-phenylpropane leads to a predictable decrease in the vibrational frequencies of modes involving the C-D bonds compared to the C-H bonds, a direct consequence of the increased reduced mass of the vibrating atoms.

Table 1: Illustrative DFT-Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on typical DFT calculations for alkylbenzenes. Actual values may vary.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1, C3 (CD₃) | 23.5 |

| C2 (CH) | 34.2 |

| C-ipso | 145.8 |

| C-ortho | 126.5 |

| C-meta | 128.9 |

| C-para | 125.7 |

Table 2: Comparison of Calculated Vibrational Frequencies for C-H vs. C-D Stretching Modes (Note: These are representative frequency ranges. Specific values require detailed calculation.)

| Vibrational Mode | Typical Frequency Range (C-H) | Predicted Frequency Range (C-D) |

| Methyl Symmetric Stretch | 2870 - 2890 cm⁻¹ | ~2100 - 2200 cm⁻¹ |

| Methyl Asymmetric Stretch | 2960 - 2980 cm⁻¹ | ~2220 - 2260 cm⁻¹ |

DFT is also employed to analyze the electronic structure of molecules, providing insights into their stability and reactivity. youtube.com Key descriptors derived from these calculations include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. researchgate.net

For this compound, the electronic properties are primarily dictated by the phenyl ring and the isopropyl group. The isotopic substitution of the methyl hydrogens with deuterium has a negligible effect on the electronic structure and the frontier orbital energies, as these are mainly determined by the valence electrons of carbon and hydrogen, not the nuclear mass. Other descriptors, such as the electrostatic potential map, can visualize electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack.

Table 3: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -8.9 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -0.2 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 8.7 eV | Indicates high kinetic stability and low reactivity. |

Conformational Analysis of this compound and Related Isotopologues

Computational methods can map the potential energy surface as a function of these rotations to identify stable conformers (energy minima) and transition states between them. researchgate.net For 2-phenylpropane, the most stable conformation is typically one where the C-H bond of the isopropyl group is staggered with respect to the phenyl ring to minimize steric hindrance. Isotopic substitution with deuterium does not significantly alter the potential energy surface or the relative energies of the conformers. However, the dynamics of conformational changes can be subtly affected, and specialized techniques like deuterium NMR can be used in conjunction with simulations to study the conformational preferences of flexible molecules in solution. nih.govresearchgate.net

Table 4: Hypothetical Relative Energies of this compound Conformers (Note: Energies are relative to the most stable conformer. Conformer notation describes the orientation of the isopropyl C-H bond relative to the phenyl ring.)

| Conformer | Dihedral Angle (C-C-C-H) | Relative Energy (kcal/mol) |

| Staggered | 60° | 0.00 |

| Eclipsed | 0° | ~2.5 |

Modeling of Kinetic Isotope Effects (KIEs)

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org It is a powerful tool for elucidating reaction mechanisms, as it provides information about bond breaking or forming in the rate-determining step. princeton.edu KIEs are computationally modeled using transition state theory, where the reaction rates are related to the difference in zero-point vibrational energies (ZPVE) between the reactant and the transition state for the light and heavy isotopologues. youtube.com

For this compound, the deuterium labels are not directly on the reactive benzylic carbon (C2). Therefore, reactions involving the breaking of the C2-H bond would not exhibit a primary KIE. However, a secondary KIE would be expected. A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond cleavage but where the hybridization or bonding environment changes during the reaction. youtube.com For example, in a reaction where the C2 carbon changes from sp³ to sp² hybridization (e.g., in an Sₙ1 reaction or radical abstraction), a small but measurable secondary KIE (kH/kD > 1) would be predicted. Computational models can calculate the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species to predict the magnitude of the KIE. nih.gov

Table 5: Illustrative Predicted Secondary KIE for a Reaction at the Benzylic Carbon of 2-Phenylpropane

| Reaction Type | Change in Hybridization at C2 | Predicted kH/kD | Interpretation |

| Sₙ1 Solvolysis | sp³ → sp² | ~1.15 per D | Normal secondary KIE, indicating a more loosely bound transition state. |

| Radical Abstraction | sp³ → sp² | ~1.10 per D | Normal secondary KIE, consistent with C-H bond weakening in the transition state. |

Mechanistic Investigations Utilizing 2 Phenylpropane 1,1,1,3,3,3 D6

Analytical Applications in Chemical Research

Use as an Internal Standard in Quantitative Analysis

In quantitative analysis, the primary challenge is to account for analyte loss during sample preparation and variability in instrument response. An internal standard (IS) is a substance with properties similar to the analyte that is added in a known amount to every sample, calibrator, and blank. By comparing the instrument response of the analyte to that of the internal standard, analysts can achieve more accurate and precise quantification.

2-Phenylpropane-1,1,1,3,3,3-D6 is considered an ideal internal standard for the analysis of cumene (B47948). Stable isotopically labeled molecules are the preferred choice for internal standards as they exhibit nearly identical chemical and physical properties to the target analyte, including similar extraction recovery, ionization patterns, and chromatographic retention times. This ensures that the standard accurately reflects the behavior of the analyte throughout the entire analytical process, from extraction to detection.

Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile organic compounds like cumene. In GC-MS, this compound co-elutes with the native cumene, meaning they exit the gas chromatography column at virtually the same time. However, the mass spectrometer can easily distinguish between them due to the mass difference imparted by the six deuterium (B1214612) atoms.

When analyzing cumene, the mass spectrometer is typically set to monitor specific mass-to-charge (m/z) ratios for each compound. For cumene (C₉H₁₂), a common quantification ion is m/z 105, corresponding to the loss of a methyl group. For this compound (C₉H₆D₆), the corresponding ion would be m/z 111. This mass difference prevents signal overlap and allows for independent quantification. Standard methods for analyzing cumene and its impurities, such as ASTM D3760, rely on internal standards to ensure accuracy, and a deuterated analog represents the highest standard for this practice lgcstandards.comresearchgate.netantpedia.comkelid1.ir. While some general methods for VOCs in fuel oil or urine use other deuterated standards like styrene-d8 or benzene-d6 (B120219), the principle of using a co-eluting, mass-differentiated standard is the same researchgate.netresearchgate.net.

Below is an illustrative table of typical ions that would be monitored in a GC-MS analysis of cumene using its deuterated internal standard.

| Compound Name | Formula | Molecular Weight ( g/mol ) | Monitored Ions (m/z) | Role in Analysis |

| 2-Phenylpropane (Cumene) | C₉H₁₂ | 120.19 | 120, 105 , 91 | Analyte |

| This compound | C₉H₆D₆ | 126.23 guidechem.com | 126, 111 , 92 | Internal Standard |

| Note: Bolded ions represent the typical primary quantification ions. |

The application of this compound in Liquid Chromatography-Mass Spectrometry (LC-MS) is not well-documented in scientific literature. LC-MS is a powerful technique for analyzing a wide range of compounds, but it is generally not the method of choice for highly volatile and non-polar compounds like cumene researchgate.net. The physical properties of cumene make it ideally suited for GC-MS, which offers superior separation and sensitivity for such analytes. While LC-MS is often used for the analysis of less volatile metabolites of aromatic compounds, specific methods employing this compound for this purpose have not been reported in the reviewed literature.

Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for quantitative mass spectrometry. This technique involves "spiking" a sample with a known quantity of a stable, isotopically-labeled version of the target analyte—in this case, adding this compound to a sample to measure cumene.

The core principle of SIDA is that the isotopically labeled standard is chemically identical to the native analyte. Therefore, it behaves identically during every step of the analytical procedure, including extraction, derivatization, and injection. Any loss of the native analyte during sample workup will be accompanied by a proportional loss of the internal standard. Because the mass spectrometer can differentiate between the two, the ratio of the native analyte to the labeled standard remains constant. By measuring this final ratio and knowing the precise amount of standard that was initially added, an analyst can calculate the initial amount of the analyte with very high accuracy and precision, effectively nullifying matrix effects and recovery issues. This makes SIDA particularly powerful for analyzing complex matrices like environmental or biological samples.

Method Development for Trace Analysis

The detection and quantification of pollutants at trace levels (in the parts-per-billion or parts-per-trillion range) is critical for environmental monitoring and human health risk assessment. Developing methods for such low concentrations requires high sensitivity and minimization of analytical error. The use of this compound as an internal standard is a key component in the development of robust methods for the trace analysis of cumene.

Standard methods for analyzing volatile organic compounds in water and other environmental matrices can achieve low limits of detection, often in the micrograms per liter (µg/L) range researchgate.net. For example, EPA methods for VOCs in water can reach detection limits well below 1 µg/L agilent.com. The reliability of these trace-level measurements is significantly enhanced by stable isotope dilution. By compensating for variations in instrument sensitivity and matrix-induced signal suppression or enhancement, the deuterated internal standard ensures that the calculated concentration is accurate even when the absolute signal is very low. This is essential for meeting the stringent requirements of regulatory methods for environmental pollutants.

| Analytical Method Reference | Matrix | Analyte(s) | Typical Detection Limit | Internal Standard Type |

| ASTM D3760-18 | Isopropylbenzene | Impurities in Cumene | ~0.0010 wt.% researchgate.netantpedia.com | Non-isotopic (n-Butylbenzene) |

| US EPA Method 8260C | Various Wastes | Volatile Organic Compounds | ~5 µg/kg (soil), 5 µg/L (water) epa.gov | Isotopically Labeled (Recommended) |

| Headspace-GC/MS for VOCs | Water | 60 Volatile Organic Compounds | 45-1250 ng/L (ppt) agilent.com | Deuterated VOCs |

Quality Control and Reference Material Standards

The accuracy of any chemical analysis is fundamentally dependent on the quality of the reference materials used for calibration and control. This compound is produced and sold as a high-purity certified reference material (CRM) or reference standard by specialized chemical suppliers lgcstandards.comcdnisotopes.com. These standards are essential for the internal quality control of analytical laboratories.

A reference material is a substance whose properties are sufficiently well-characterized to be used for calibrating instruments, validating analytical methods, or assigning values to other materials govinfo.gov. When used as a quality control material, a laboratory can analyze the standard to verify that its instruments and methods are performing correctly. Suppliers of this compound provide a Certificate of Analysis that documents its chemical purity and isotopic enrichment (typically ≥98 atom % D), ensuring its suitability for high-stakes analytical work, such as environmental testing and regulatory compliance monitoring cdnisotopes.com. The availability of this compound as a reliable reference material underpins the quality and comparability of analytical data generated by different laboratories worldwide lgcstandards.com.

Research on Isotopic Effects Beyond Reaction Mechanisms

Deuterium (B1214612) Isotope Effects on Spectroscopic Properties

The replacement of protium (B1232500) (¹H) with deuterium (²H or D) significantly alters the spectroscopic properties of a molecule, primarily due to the mass difference between the two isotopes. These effects are particularly prominent in Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy.

In ¹H NMR spectroscopy, the most direct consequence of deuteration in 2-Phenylpropane-1,1,1,3,3,3-D6 is the disappearance of the signal corresponding to the six protons of the two methyl groups. In the parent compound, cumene (B47948), these protons typically appear as a doublet. docbrown.info The signal for the remaining methine proton (CH) would simplify from a septet to a singlet, as the spin-spin coupling to the adjacent methyl groups is eliminated. Deuterated solvents are frequently used in NMR to avoid confusing signals from the solvent with those of the analyte. docbrown.info

In ¹³C NMR, the carbons of the -CD₃ groups will exhibit distinct changes. The resonance frequency may shift slightly, an effect known as the deuterium isotope shift. Furthermore, the one-bond coupling (¹J_CH) observed in the proton-coupled spectrum of cumene is replaced by a ¹J_CD coupling. The ¹J_CD coupling constant is smaller than the ¹J_CH constant, following the approximate relationship J_CH ≈ 6.55 × J_CD, due to the smaller gyromagnetic ratio of deuterium. The multiplicity of the carbon signal also changes from a quartet (for a CH₃ group) to a septet (for a CD₃ group) due to coupling with the three deuterium nuclei (spin I=1), following the 2nI+1 rule.

Vibrational spectroscopy is highly sensitive to isotopic substitution. The vibrational frequency of a bond is dependent on the masses of the connected atoms. The heavier mass of deuterium results in a lower vibrational frequency for C-D bonds compared to C-H bonds. This effect can be approximated by the harmonic oscillator model, where the frequency is inversely proportional to the square root of the reduced mass of the vibrating system.

Table 1: Comparison of Spectroscopic Properties for Isopropyl Methyl Groups in Cumene vs. This compound

| Spectroscopic Technique | Property | Cumene (-CH₃) | This compound (-CD₃) |

|---|---|---|---|

| ¹H NMR | Signal Presence | Present (doublet) | Absent |

| ¹³C NMR | Multiplicity (proton-coupled) | Quartet | Septet |

| Vibrational Spectroscopy (IR/Raman) | C-H vs. C-D Stretch Frequency | ~2960 cm⁻¹ | ~2200 cm⁻¹ |

Isotopic Perturbation of Equilibrium

Deuterium substitution can perturb chemical equilibria, including conformational equilibria. nih.gov This phenomenon, known as the Isotopic Perturbation of Equilibrium (IPE), arises from the differences in zero-point vibrational energies (ZPVE) between C-H and C-D bonds. A C-D bond has a lower ZPVE than a C-H bond, making it slightly stronger and more stable.

In a molecule with multiple conformers, if the vibrational environment of the isotopic substitution site differs between the conformers, one conformer may be stabilized relative to the other upon deuteration. For this compound, this could theoretically influence the rotational equilibrium around the C(phenyl)–C(isopropyl) bond. The relative orientation of the isopropyl group with respect to the phenyl ring defines different conformational states. The vibrational modes of the -CD₃ groups might be slightly different in a conformer where they are eclipsed by the phenyl ring compared to one where they are staggered. This difference in ZPVE could lead to a small shift in the equilibrium population of the conformers. While specific studies on this compound are not prevalent, the principle has been observed in other systems where isotopic substitution alters the balance between different stable molecular shapes. nih.govresearchgate.net

The magnitude of the equilibrium isotope effect is dependent on the change in the vibrational force constants at the site of isotopic substitution between the states at equilibrium. researchgate.net

Influence of Deuterium on Molecular Conformations and Dynamics

The conformation and dynamics of a molecule are intrinsically linked to its mass distribution and vibrational characteristics. Substituting six hydrogen atoms with deuterium in the isopropyl group of cumene has a notable impact on these properties.

Secondly, the lower zero-point energy of C-D bonds compared to C-H bonds can subtly influence conformational preferences. Molecular dynamics simulations on other deuterated molecules, such as furan, have shown that deuteration can alter ring dynamics and molecular geometry. nih.gov While the isopropyl group is acyclic, the same principles apply to its internal motions. The rotational barrier of the methyl (-CD₃) groups might be slightly different from that of -CH₃ groups. These subtle energetic differences can lead to changes in the preferred rotational angles (dihedral angles) and the flexibility of the side chain. Studies have shown that deuteration can make out-of-plane deformations less favorable in some cyclic systems. nih.gov For this compound, this could translate to a slightly more rigid conformation of the isopropyl group relative to the phenyl ring.

Table 2: Physical and Vibrational Properties of C-H vs. C-D Bonds

| Property | C-H Bond | C-D Bond | Impact on Molecular Dynamics |

|---|---|---|---|

| Reduced Mass (approx.) | ~0.923 amu | ~1.714 amu | Increases moment of inertia, slows rotational motion |

| Zero-Point Energy | Higher | Lower | Can shift conformational equilibria and alter potential energy surfaces |

| Stretching Frequency | Higher | Lower | Affects the distribution of vibrational energy within the molecule |

Environmental and Fate Studies Applied Chemical Research

Tracer Studies for Environmental Transport and Transformation

The use of isotopically labeled compounds, particularly deuterated ones, as tracers in environmental studies is a well-established practice. These tracers allow for the tracking of substances in complex environmental systems, providing data on flow paths, transport velocities, and transformation processes. qub.ac.ukgue.com Deuterated aromatic hydrocarbons have been successfully employed in groundwater tracer tests to monitor in situ biodegradation and retardation of pollutants. osti.govepa.gov

The primary application of 2-Phenylpropane-1,1,1,3,3,3-D6 in environmental research has been as a surrogate or internal standard in analytical methodologies. In this role, it is added to environmental samples to assess the efficiency of the analytical procedure for similar volatile organic compounds. epa.govepa.gov Its behavior is assumed to closely mimic that of the target analytes during extraction and analysis.

Table 1: Potential Applications of this compound in Tracer Studies

| Application Area | Description |

| Groundwater Contamination | Tracking the movement and dispersion of contaminant plumes containing cumene (B47948) or similar VOCs. |

| Vadose Zone Transport | Studying the migration of volatile compounds through the unsaturated soil zone. |

| Surface Water Dynamics | Investigating the fate and transport of pollutants in rivers, lakes, and estuaries. |

| Atmospheric Dispersion | Monitoring the atmospheric transport and transformation of airborne pollutants from industrial sources. |

Degradation Pathways in Environmental Matrices

The environmental degradation of this compound is expected to follow pathways similar to those of cumene, with potential minor differences due to the kinetic isotope effect. Cumene is known to be biodegradable in both soil and water, primarily through aerobic pathways. dcceew.gov.aualberta.canih.gov

In the atmosphere, cumene is susceptible to degradation by photo-chemically produced hydroxyl radicals. alberta.ca In soil and water, microbial degradation is the primary removal mechanism. who.intshell.com Studies have shown that various microorganisms can utilize cumene as a carbon source. nih.govresearchgate.netnih.gov The initial step in the aerobic biodegradation of cumene typically involves the oxidation of the isopropyl side chain.

The substitution of hydrogen with deuterium (B1214612) in this compound can slightly alter the rate of these degradation reactions. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of reactions that involve the cleavage of this bond. This phenomenon, known as the kinetic isotope effect, could result in a slightly longer environmental persistence of the deuterated compound compared to its non-deuterated counterpart. However, for the purpose of short-term tracer studies, this difference is often negligible.

Table 2: Expected Degradation Processes for this compound

| Environmental Matrix | Primary Degradation Process | Expected Outcome |

| Atmosphere | Photo-oxidation by hydroxyl radicals | Breakdown into smaller, more oxidized compounds. |

| Soil (Aerobic) | Microbial degradation | Mineralization to carbon dioxide and water. |

| Water (Aerobic) | Microbial degradation | Mineralization to carbon dioxide and water. |

| Sediment (Anaerobic) | Slower microbial degradation | Potential for longer persistence compared to aerobic conditions. |

Analytical Methodologies for Environmental Monitoring

The detection and quantification of this compound in environmental samples are typically achieved using gas chromatography-mass spectrometry (GC-MS). env.go.jpnih.gov This technique offers the high sensitivity and selectivity required to measure low concentrations of specific compounds in complex matrices such as water, soil, and air.

For the analysis of volatile organic compounds like this compound from environmental samples, a pre-concentration step is often necessary. Techniques such as purge and trap or solid-phase microextraction (SPME) are commonly employed to extract and concentrate the analytes before their introduction into the GC-MS system.

In its role as a surrogate or internal standard, a known amount of this compound is added to the sample at the beginning of the analytical process. The recovery of the deuterated standard is then used to correct for any losses of the target analytes that may occur during sample preparation and analysis, thereby improving the accuracy and precision of the results. The distinct mass-to-charge ratio of the deuterated compound allows it to be easily distinguished from its non-deuterated counterpart and other compounds in the sample by the mass spectrometer.

Table 3: Common Analytical Techniques for this compound

| Analytical Step | Technique | Purpose |

| Extraction & Concentration | Purge and Trap (P&T) | For water and soil samples to extract volatile compounds. |

| Solid-Phase Microextraction (SPME) | A solvent-free extraction method for water and air samples. | |

| Thermal Desorption (TD) | For air samples collected on sorbent tubes. | |

| Separation & Detection | Gas Chromatography (GC) | Separates the components of a complex mixture. |

| Mass Spectrometry (MS) | Identifies and quantifies compounds based on their mass-to-charge ratio. |

Future Directions and Emerging Research Avenues

Development of Novel Deuteration Methodologies

The synthesis of selectively deuterated compounds is a rapidly evolving field, driven by the increasing demand for isotopically labeled materials in various scientific disciplines. researchgate.net Historically, methods such as hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration have been the cornerstones of deuterium (B1214612) incorporation. researchgate.net However, recent years have seen significant breakthroughs in the development of more efficient and selective deuteration strategies.

Future research will likely focus on several key areas:

Late-Stage Deuteration: The ability to introduce deuterium into a complex molecule at a late stage of its synthesis is highly desirable, as it avoids the need to carry the isotopic label through a multi-step synthetic sequence. researchgate.net Methodologies that enable the selective deuteration of specific C-H bonds in the presence of other functional groups will be a major focus.

Catalysis: The use of transition metal catalysts, particularly those based on earth-abundant metals, is a promising avenue for developing more sustainable and cost-effective deuteration reactions. google.com Research into novel catalytic systems that can achieve high levels of selectivity and efficiency will be crucial.

Photocatalysis and electrocatalysis: These emerging techniques offer unique advantages for activating C-H bonds and facilitating deuterium incorporation under mild reaction conditions. researchgate.net Further exploration of these methods could lead to the development of highly selective and environmentally friendly deuteration protocols.

A summary of common deuteration methods is presented in the table below.

| Method | Description | Example Reagents/Conditions |

| Hydrogen Isotope Exchange (HIE) | Direct replacement of a hydrogen atom with a deuterium atom. | D2O, acid/base catalysis, metal catalysis researchgate.net |

| Reductive Deuteration | Addition of deuterium across a double or triple bond, or replacement of a leaving group with deuterium using a reducing agent. | D2 gas with a metal catalyst, deuterated reducing agents (e.g., NaBD4) researchgate.net |

| Dehalogenative Deuteration | Replacement of a halogen atom with a deuterium atom. | Deuterium source (e.g., D2O) and a reducing agent or catalyst. researchgate.net |

| Synthesis from Deuterated Precursors | Building the target molecule from smaller, commercially available deuterated starting materials. | Utilizes deuterated building blocks in a multi-step synthesis. simsonpharma.com |

Integration with Advanced Spectroscopic Techniques

The unique spectroscopic properties of deuterated compounds make them invaluable tools for a variety of analytical techniques. dataintelo.com The integration of 2-Phenylpropane-1,1,1,3,3,3-D6 and other deuterated molecules with advanced spectroscopic methods will continue to provide deeper insights into molecular structure, dynamics, and interactions.

Key areas of future development include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated solvents are already widely used in NMR to avoid interference from proton signals. innovachem.frtcichemicals.com Future applications will likely involve more sophisticated uses of deuterium as a label to probe specific molecular environments and dynamics. youtube.com Deuterium NMR itself is a powerful technique for studying molecular structure and dynamics, particularly in solid-state samples. youtube.com

Mass Spectrometry (MS): Deuterated compounds serve as excellent internal standards in quantitative MS analysis due to their similar chemical properties but distinct mass. nih.gov Advances in high-resolution mass spectrometry will enable more precise quantification and characterization of deuterated molecules in complex biological and environmental samples.

Vibrational Spectroscopy (Infrared and Raman): The difference in mass between hydrogen and deuterium leads to significant shifts in vibrational frequencies. resolvemass.ca This "isotope effect" can be exploited to study specific vibrational modes within a molecule and to probe intermolecular interactions such as hydrogen bonding. ed.gov

The following table highlights the application of advanced spectroscopic techniques in the analysis of deuterated compounds.

| Technique | Application for Deuterated Compounds | Information Gained |

| Nuclear Magnetic Resonance (NMR) | Use as non-interfering solvents; isotopic labels for probing specific sites. innovachem.frtcichemicals.com | Molecular structure, dynamics, and intermolecular interactions. youtube.com |

| Mass Spectrometry (MS) | Internal standards for quantitative analysis. nih.gov | Precise quantification and identification of molecules in complex mixtures. |

| Infrared (IR) and Raman Spectroscopy | Probing vibrational modes due to the deuterium isotope effect. resolvemass.caed.gov | Information on specific chemical bonds, molecular structure, and hydrogen bonding. ed.gov |

Expansion into Materials Science and Nanotechnology

The unique physical and chemical properties of deuterated compounds are increasingly being harnessed in the fields of materials science and nanotechnology. dataintelo.com The substitution of hydrogen with deuterium can lead to materials with enhanced thermal stability, altered flammability, and unique optical and electronic properties. dataintelo.comresolvemass.ca

Emerging research in this area includes:

Deuterated Polymers: Replacing hydrogen with deuterium in polymers can modify their physical properties, such as their glass transition temperature and thermal stability. resolvemass.ca These deuterated polymers are also valuable tools in neutron scattering experiments, which are used to study the structure and dynamics of polymer chains. resolvemass.ca

Nanomaterials: The incorporation of deuterium into nanomaterials can influence their self-assembly, stability, and electronic properties. acs.org Deuterated nanopolymers are being explored for applications in medical imaging and drug delivery. acs.org

Organic Electronics: The kinetic isotope effect associated with the C-D bond can impact the stability and performance of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells. Further research in this area could lead to the development of more robust and efficient devices.

Advanced Theoretical Modeling of Deuterated Systems

Computational chemistry plays a crucial role in understanding and predicting the behavior of deuterated compounds. oup.com Advanced theoretical modeling allows researchers to investigate the subtle effects of isotopic substitution on molecular structure, energetics, and reactivity. oup.comtue.nl

Future directions in the theoretical modeling of deuterated systems will likely involve:

Accurate Prediction of Isotope Effects: The development of more sophisticated computational methods to accurately predict kinetic and equilibrium isotope effects will be essential for designing new deuterated molecules with desired properties. rutgers.edu

Modeling of Complex Systems: Applying theoretical models to understand the behavior of deuterated compounds in complex environments, such as biological systems or advanced materials, will provide valuable insights for a wide range of applications. oup.com

Synergy with Experimental Data: The close integration of theoretical modeling with experimental results will be critical for validating and refining computational models, leading to a deeper and more predictive understanding of deuterated systems.

The table below summarizes key areas of focus for advanced theoretical modeling of deuterated systems.

| Modeling Focus | Objective | Potential Impact |

| Kinetic Isotope Effects (KIEs) | Accurately predict how deuteration affects reaction rates. rutgers.edu | Guide the design of deuterated drugs with improved metabolic stability and catalysts with enhanced selectivity. nih.gov |

| Equilibrium Isotope Effects (EIEs) | Understand the influence of deuteration on chemical equilibria. rutgers.edu | Predict shifts in binding affinities and conformational preferences of deuterated molecules. |

| Vibrational Analysis | Calculate the vibrational frequencies of deuterated molecules. | Aid in the interpretation of infrared and Raman spectra and provide insights into molecular structure and bonding. ed.gov |

| Molecular Dynamics Simulations | Simulate the dynamic behavior of deuterated molecules over time. | Investigate the effects of deuteration on protein folding, membrane interactions, and material properties. |

常见问题

Basic Questions

Q. What are the primary synthetic methodologies for deuterated compounds like 2-Phenylpropane-1,1,1,3,3,3-D6?

- Methodological Answer : The synthesis typically involves isotopic exchange or deuterium incorporation during precursor synthesis. For example, deuterated acetone (acetone-D6) can serve as a starting material, where hydrogen atoms at specific positions are replaced with deuterium via catalytic deuteration or acid/base-mediated exchange. Reaction conditions (e.g., temperature, catalyst selection) must be optimized to ensure high isotopic purity (>98%) . Key steps include:

- Deuteration of Precursors : Use of deuterated reagents (e.g., D2O, CD3OD) under reflux.

- Purification : Chromatography or recrystallization to isolate the deuterated product.

- Validation : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation .

Q. How is this compound characterized in terms of structural and isotopic purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR shows absence of proton signals at deuterated positions (e.g., 1,1,1,3,3,3-D6), while ²H NMR confirms isotopic distribution.

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak and isotopic pattern (e.g., M+6 for D6 labeling).

- Isotopic Purity Assay : Quantitative ¹H/²H NMR integration or isotope ratio mass spectrometry (IRMS) ensures >98% deuterium incorporation .

Q. What are the key applications of deuterated compounds in academic research?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Used to study reaction mechanisms by comparing rates of deuterated vs. non-deuterated analogs (e.g., C-D vs. C-H bond cleavage).

- Metabolic Tracing : Deuterium labeling in tracer studies to track metabolic pathways using LC-MS.

- NMR Solvent : Deuterated solvents (e.g., DMSO-D6) for lock signal stabilization in high-field NMR .

Advanced Research Questions

Q. How does deuteration influence the physicochemical properties of this compound compared to its protonated analog?

- Methodological Answer :

- Vibrational Spectroscopy : FT-IR shows redshift in C-D stretching (~2100 cm⁻¹) vs. C-H (~2900 cm⁻¹).

- Thermodynamic Stability : Deuterated compounds exhibit higher bond dissociation energy (BDE) for C-D vs. C-H, affecting reaction kinetics.

- Crystallography : X-ray diffraction may reveal slight differences in crystal packing due to isotopic mass effects .

Q. How to design an experiment to study kinetic isotope effects (KIE) using this compound?

- Methodological Answer :

- Reaction Selection : Choose a reaction with a rate-determining step involving C-H/C-D cleavage (e.g., acid-catalyzed hydrolysis).

- Control Setup : Compare reaction rates of deuterated and non-deuterated analogs under identical conditions (pH, temperature).

- Data Analysis : Calculate KIE = ; values >1 indicate primary isotope effects. Use Arrhenius plots to study activation energy differences .

Q. What computational approaches are suitable for modeling deuterium effects in this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometries of deuterated/protonated structures and calculate vibrational frequencies.

- Molecular Dynamics (MD) : Simulate isotopic effects on solvation or diffusion properties.

- Isotopic Perturbation : Use software like Gaussian or ORCA to model isotopic shifts in NMR chemical shifts .

Q. How to resolve contradictions in isotopic labeling efficiency across synthetic batches?

- Methodological Answer :

- Root-Cause Analysis : Investigate reagent purity (e.g., deuterated solvent contamination), reaction time, or catalytic activity.

- Process Optimization : Design a factorial experiment (e.g., varying temperature, catalyst loading) to identify critical parameters.

- Validation : Use qNMR or IRMS to correlate isotopic purity with reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。